molecular formula C21H15F2N3O2S B2543014 N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207057-15-5

N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2543014
CAS No.: 1207057-15-5
M. Wt: 411.43
InChI Key: JCQPACZDHWLLCJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-fluorobenzyl group attached via an acetamide linkage.
  • A 7-(4-fluorophenyl) substituent on the thieno[3,2-d]pyrimidin-4-one scaffold. These fluorinated aromatic groups enhance metabolic stability and influence target binding affinity. The compound’s molecular formula is C₂₂H₁₆F₂N₃O₂S, with a monoisotopic mass of 423.1053 g/mol .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S/c22-15-5-1-13(2-6-15)9-24-18(27)10-26-12-25-19-17(11-29-20(19)21(26)28)14-3-7-16(23)8-4-14/h1-8,11-12H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQPACZDHWLLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological macromolecules. Its structural formula is represented as follows:

  • Molecular Formula : C22H18F2N3O2S
  • Molecular Weight : 431.46 g/mol
  • CAS Number : 1207057-15-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds with similar thieno[3,2-d]pyrimidine structures have been shown to exhibit inhibitory effects on various targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production, which is crucial in conditions like hyperpigmentation and melanoma. Preliminary studies indicate that derivatives of this compound can inhibit TYR activity at low micromolar concentrations .
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties through modulation of voltage-gated sodium channels, suggesting that this compound may also possess such activity .

Anticonvulsant Activity

A study evaluating the anticonvulsant potential of thieno[3,2-d]pyrimidine derivatives indicated that modifications at the phenyl ring significantly influence activity. The introduction of fluorine atoms was noted to enhance metabolic stability and biological efficacy .

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES Protection (%)Toxicity (Rotarod Test)
Compound A10070No toxicity observed
Compound B30085Mild toxicity observed
N-(4-fluorobenzyl) derivative10075No toxicity observed

Tyrosinase Inhibition

In a kinetic study on TYR inhibition by various derivatives, it was found that certain compounds exhibited competitive inhibition with IC50 values ranging from 20 to 50 µM. This suggests that structural modifications can significantly affect binding affinity and inhibitory potency .

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)Type of Inhibition
Compound X25Competitive
Compound Y40Non-competitive
N-(4-fluorobenzyl) derivative30Competitive

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving animal models, the N-(4-fluorobenzyl) derivative was evaluated against standard anticonvulsants. Results indicated a significant reduction in seizure frequency compared to controls, particularly in models induced by maximal electroshock (MES) .
  • Skin Pigmentation Disorders : A clinical evaluation of TYR inhibitors including this compound showed promise in treating conditions like melasma and post-inflammatory hyperpigmentation, highlighting its potential therapeutic applications in dermatology .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibit antiviral properties. Specifically, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit viral replication and may serve as lead compounds for developing antiviral agents against various viral infections .

Anticancer Activity

Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation and survival. Preliminary assays have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have suggested that thieno[3,2-d]pyrimidine derivatives can inhibit enzymes like lipoxygenase, which is implicated in inflammatory processes and cancer progression. This inhibition could lead to anti-inflammatory and anticancer effects, making it a candidate for further investigation in therapeutic contexts .

Lipid Peroxidation Inhibition

Preliminary biological assays indicate that this compound exhibits significant anti-lipid peroxidation activity. This property is crucial as lipid peroxidation is a marker of oxidative stress and cellular damage. Compounds with such activity can be valuable in developing treatments for diseases associated with oxidative stress .

Synthesis of Novel Materials

The unique chemical structure of this compound opens avenues for synthesizing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices or composite materials may enhance their functional characteristics, such as conductivity or photostability.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated effectiveness against viral replication in vitro.
Anticancer ActivityShowed cytotoxic effects on U937 and THP-1 cancer cell lines.
Enzyme InhibitionInhibited lipoxygenase activity significantly.
Material ScienceExplored incorporation into polymer composites for enhanced properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Modified Benzyl Groups

Table 1: Substituent Variations and Molecular Properties
Compound Name R₁ (Benzyl Group) R₂ (Position 7) Molecular Weight (g/mol) Key Activity/Notes
N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 4-fluorobenzyl 4-fluorophenyl 423.46 Target compound (reference)
N-(3-methoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 3-methoxybenzyl 4-fluorophenyl 423.46 Reduced hCA I/II inhibition
N-(4-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 4-methoxybenzyl 4-methylphenyl 429.50 Discontinued (low potency)

Key Observations :

  • Fluorination at the benzyl group (e.g., 4-fluorobenzyl) improves carbonic anhydrase (hCA) inhibition compared to methoxy-substituted analogs .
  • The 7-(4-fluorophenyl) group enhances selectivity for hCA isoforms over non-fluorinated derivatives .

Inhibitory Activity Against Carbonic Anhydrases (hCA I/II)

Table 2: hCA Inhibition Data (KI in nM)
Compound Name hCA I Inhibition (KI) hCA II Inhibition (KI) SAR Insights
N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) 548.6 Not reported Fluorophenyl > fluorobenzyl
N-(4-fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (18) 2048 Not reported Lower activity vs. 12
N-acetamide 11 (non-fluorinated benzyl) 726.4 85.2 Acetamide chain critical

Key Findings :

  • The 4-fluorophenyl group (compound 12) confers stronger hCA I inhibition (KI = 548.6 nM) than the 4-fluorobenzyl analog (KI = 2048 nM) .
  • Acetamide derivatives (e.g., compound 11) show superior activity to bulkier propanamide analogs (KI = 3628 nM) .

Anti-Inflammatory and Anticancer Potential

Insights :

  • Sulfonamide derivatives (e.g., compound 1) exhibit potent COX-2 inhibition, reducing PGE2 and IL-8 production .
  • Fluorinated acetamides like the target compound may share anti-inflammatory mechanisms but require direct validation.

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